molecular formula C20H16O4 B13995036 Dimethyl [(anthracen-9-yl)methylidene]propanedioate CAS No. 7599-09-9

Dimethyl [(anthracen-9-yl)methylidene]propanedioate

Katalognummer: B13995036
CAS-Nummer: 7599-09-9
Molekulargewicht: 320.3 g/mol
InChI-Schlüssel: LCSRLQSOHBBXCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl [(anthracen-9-yl)methylidene]propanedioate is a chemical compound that features an anthracene moiety linked to a propanedioate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl [(anthracen-9-yl)methylidene]propanedioate can be synthesized through a reaction involving anthracene-9-carbaldehyde and dimethyl malonate. The reaction typically occurs in the presence of a base, such as sodium ethoxide, and is carried out under reflux conditions in an appropriate solvent like ethanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl [(anthracen-9-yl)methylidene]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Dimethyl [(anthracen-9-yl)methylidene]propanedioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Dimethyl [(anthracen-9-yl)methylidene]propanedioate involves its interaction with various molecular targets. In biological systems, the compound may interact with cellular enzymes and receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could be attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an anthracene moiety with a propanedioate group. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications in organic synthesis, materials science, and medicinal chemistry .

Eigenschaften

CAS-Nummer

7599-09-9

Molekularformel

C20H16O4

Molekulargewicht

320.3 g/mol

IUPAC-Name

dimethyl 2-(anthracen-9-ylmethylidene)propanedioate

InChI

InChI=1S/C20H16O4/c1-23-19(21)18(20(22)24-2)12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3

InChI-Schlüssel

LCSRLQSOHBBXCD-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.